molecular formula C11H14N4O3S B1393190 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-82-2

8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B1393190
M. Wt: 282.32 g/mol
InChI Key: CYCUNAYNFLMAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimalarial Applications

A study by Karpina et al. (2020) in "Molecules" investigated the antimalarial activity of various [1,2,4]triazolo[4,3-a]pyridines. They found that 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibited good in vitro antimalarial activity, suggesting its potential as a starting point for future antimalarial drug discovery programs (Karpina et al., 2020).

Antifungal and Antibacterial Applications

Suresh, Lavanya, and Rao (2016) in the Arabian Journal of Chemistry synthesized a series of 1,2,4-triazolo[4,3-a]pyridine derivatives and tested their antibacterial and antifungal activities. The results indicated significant biological activity against a variety of microorganisms, highlighting the potential of these compounds in antimicrobial research (Suresh et al., 2016).

Herbicidal Applications

Liu et al. (2015) in Bioorganic & Medicinal Chemistry Letters discussed the herbicidal activities of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives. Some compounds were found to possess high herbicidal activity, offering insights into the development of new herbicides (Liu et al., 2015).

Neurotropic Activities

Paronikyan et al. (2019) in MedChemComm synthesized derivatives of 1,2,4-triazolo[4,3-a]pyridine and evaluated their neurotropic activities. Several compounds showed promising anticonvulsant, anxiolytic, and antidepressant activities, suggesting their potential in treating neurological disorders (Paronikyan et al., 2019).

Antihypertensive Agents

Bayomi et al. (1999) in the Bollettino chimico farmaceutico synthesized 1,2,4-triazolo[1,5-alpha]pyrimidines, some of which showed potential as antihypertensive agents. This study expands the understanding of the pharmacological applications of triazolopyridine derivatives (Bayomi et al., 1999).

properties

IUPAC Name

8-piperidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c16-11-13-12-10-9(5-4-8-15(10)11)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCUNAYNFLMAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Citations

For This Compound
1
Citations
VR Karpina, SS Kovalenko, SM Kovalenko… - Molecules, 2020 - mdpi.com
For the development of new and potent antimalarial drugs, we designed the virtual library with three points of randomization of novel [1,2,4]triazolo[4,3-a]pyridines bearing a …
Number of citations: 10 www.mdpi.com

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